molecular formula C28H37ClO7 B1664503 Alclometasone dipropionate CAS No. 66734-13-2

Alclometasone dipropionate

Cat. No.: B1664503
CAS No.: 66734-13-2
M. Wt: 521.0 g/mol
InChI Key: DJHCCTTVDRAMEH-DUUJBDRPSA-N
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Description

Alclometasone dipropionate is a synthetic corticosteroid used primarily for its anti-inflammatory, antipruritic, and vasoconstrictive properties. It is commonly applied topically to treat various corticosteroid-responsive dermatoses, such as atopic dermatitis, eczema, and psoriasis .

Mechanism of Action

Target of Action

Alclometasone dipropionate primarily targets the glucocorticoid receptor . This receptor plays a crucial role in the regulation of gene transcription, leading to various downstream effects that contribute to the drug’s anti-inflammatory, antipruritic, antiallergic, antiproliferative, and vasoconstrictive properties .

Mode of Action

This compound acts as a selective glucocorticoid receptor agonist . Upon binding to the glucocorticoid receptor, the drug-receptor complex migrates to the nucleus, where it binds to different glucocorticoid response elements on the DNA . This interaction enhances and represses various genes, especially those involved in inflammatory pathways .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the induction of phospholipase A2 inhibitory proteins , collectively called lipocortins . These proteins inhibit the release of arachidonic acid, a precursor for the synthesis of eicosanoids such as prostaglandins, thromboxanes, and leukotrienes . By inhibiting this pathway, this compound effectively reduces inflammation and other related symptoms .

Pharmacokinetics

The pharmacokinetic properties of this compound are characterized by its topical administration and low systemic bioavailability . The drug is metabolized in the liver and its onset of action for conditions like eczema and psoriasis ranges from a few days to two weeks . These properties contribute to the drug’s effectiveness while minimizing systemic side effects .

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of inflammation, itching, and redness associated with various skin conditions . By inhibiting the release of pro-inflammatory mediators from leukocytes (e.g., cytokines, histamine, leukotrienes, serotonin), the drug helps to alleviate the symptoms of corticosteroid-responsive dermatoses .

Biochemical Analysis

Biochemical Properties

Alclometasone dipropionate acts by inducing phospholipase A2 inhibitory proteins, collectively called lipocortins . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid .

Cellular Effects

This compound has anti-inflammatory, antipruritic, and vasoconstrictive properties . It reduces the actions of chemicals in the body that cause inflammation . It is used to treat the inflammation and itching caused by a number of skin conditions such as allergic reactions, eczema, and psoriasis .

Molecular Mechanism

This compound initially binds the corticosteroid receptor . This complex migrates to the nucleus where it binds to different glucocorticoid response elements on the DNA . This in turn enhances and represses various genes, especially those involved in inflammatory pathways .

Temporal Effects in Laboratory Settings

It is known that topically applied this compound can be absorbed in sufficient amounts to produce systemic effects .

Metabolic Pathways

The metabolic fate of this compound has been studied in rats, rabbits, and mice . The metabolic transformations include hydrolysis of the side chain esters, dehydrochlorination leading to the formation of delta 6-double bond, 6 beta-hydroxylation, 6 beta, 7 beta-epoxides from 6 beta-hydroxylated metabolites, side chain oxidation to 21-oic and 20-oic acids in the 6 beta-hydroxylated metabolites, and conjugation to glucuronides and sulfates .

Transport and Distribution

It is known that the formulation affects percutaneous penetration and subsequent activity .

Subcellular Localization

As a corticosteroid, it is known to bind to the glucocorticoid receptor, which then migrates to the nucleus of the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alclometasone dipropionate involves multiple steps, starting from the basic steroid structure. The key steps include chlorination, hydroxylation, and esterification. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate these transformations .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Alclometasone dipropionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various hydroxylated and halogenated derivatives of this compound, which can be further modified for specific applications .

Scientific Research Applications

Alclometasone dipropionate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alclometasone dipropionate is unique due to its balanced potency and safety profile, making it suitable for use on sensitive skin areas and in pediatric patients. Its specific molecular structure allows for effective topical application with minimal systemic absorption .

Properties

IUPAC Name

[2-[(7R,8S,9S,10R,11S,13S,14S,16R,17R)-7-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37ClO7/c1-6-22(33)35-14-21(32)28(36-23(34)7-2)15(3)10-18-24-19(29)12-16-11-17(30)8-9-26(16,4)25(24)20(31)13-27(18,28)5/h8-9,11,15,18-20,24-25,31H,6-7,10,12-14H2,1-5H3/t15-,18+,19-,20+,24-,25+,26+,27+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHCCTTVDRAMEH-DUUJBDRPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3C2C(CC4=CC(=O)C=CC34C)Cl)O)C)C)OC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2[C@@H](CC4=CC(=O)C=C[C@]34C)Cl)O)C)C)OC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37ClO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045535
Record name Alclometasone dipropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66734-13-2
Record name Alclometasone dipropionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66734-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alclometasone dipropionate [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066734132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alclometasone dipropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7α-chloro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 17,21-di(propionate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.403
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALCLOMETASONE DIPROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S56PQL4N1V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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